1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol
Overview
Description
1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms, a phenyl group, and a diol functional group. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol typically involves the reaction of hexafluoroacetone with phenylacetylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Used in similar applications but differs in its structural configuration and reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct properties and uses in chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer unique reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1,1,1,6,6,6-hexafluoro-2-methyl-5-phenylhex-3-yne-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-10(20,12(14,15)16)7-8-11(21,13(17,18)19)9-5-3-2-4-6-9/h2-6,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXQUYAMFLGBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193766 | |
Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-43-2 | |
Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286932-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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